molecular formula C13H10Cl3O2PS B12795052 O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate CAS No. 86889-53-4

O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate

Cat. No.: B12795052
CAS No.: 86889-53-4
M. Wt: 367.6 g/mol
InChI Key: QKWQFJHFMQYCSF-UHFFFAOYSA-N
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Description

O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,4-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium. Reaction conditions vary but often include controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    O-Methyl O-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate: Similar in structure but with different halogen substitutions.

    O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate: Another analog with variations in the chlorophenyl group.

Uniqueness

O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

86889-53-4

Molecular Formula

C13H10Cl3O2PS

Molecular Weight

367.6 g/mol

IUPAC Name

methoxy-phenyl-sulfanylidene-(2,3,4-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-11-8-7-10(14)12(15)13(11)16/h2-8H,1H3

InChI Key

QKWQFJHFMQYCSF-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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